Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors . PFKFB3 kinase plays a crucial role in the regulation of glycolysis and is often overexpressed in cancer cells .
Mode of Action
It is known that benzothiadiazole derivatives can inhibit the activity of their target enzymes, such as pfkfb3 kinase . This inhibition could lead to a decrease in the glycolytic activity of the cells, thereby affecting their energy production and survival .
Biochemical Pathways
The compound likely affects the glycolytic pathway by inhibiting PFKFB3 kinase . This enzyme is responsible for the synthesis of fructose 2,6-bisphosphate, a potent activator of phosphofructokinase-1, the key regulatory enzyme of glycolysis. By inhibiting PFKFB3, the compound could reduce the levels of fructose 2,6-bisphosphate, thereby downregulating glycolysis .
Result of Action
The inhibition of PFKFB3 and the subsequent downregulation of glycolysis could lead to a decrease in ATP production in the cells. This could induce cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on glycolysis for their energy needs .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that combines a benzo[c][1,2,5]thiadiazole moiety with a piperidine ring substituted by a 5-methyl-1,3,4-thiadiazole group. This unique arrangement is believed to contribute to its biological activity.
Synthesis
Research has highlighted various synthetic routes for creating derivatives of benzo[c][1,2,5]thiadiazole. One notable method involves the reaction of thiadiazole derivatives with piperidine under specific conditions to yield the target compound .
Antifibrotic Activity
Recent studies have evaluated the antifibrotic properties of related benzo[c][1,2,5]thiadiazole compounds. For instance, derivatives have shown significant inhibition of activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase activities. The most potent derivatives displayed IC50 values indicating effective inhibition of fibrosis-related pathways .
Antimicrobial Activity
Compounds containing the thiadiazole moiety have been documented to exhibit antimicrobial properties against various bacterial strains. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of electron-withdrawing groups in the structure enhances these antimicrobial effects .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that certain compounds can induce cytotoxic effects on cancer cell lines such as U251 glioblastoma and WM793 melanoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . Notably, the presence of substituents on the thiadiazole ring influences the selectivity and potency against different cancer types .
Case Study 1: Antifibrotic Evaluation
A study synthesized several benzo[c][1,2,5]thiadiazole derivatives and tested their antifibrotic activity in vitro. The compound 22c was identified as the most active, significantly inhibiting ALK5 phosphorylation at low concentrations (IC50 = 0.25 µM) and demonstrating potential for treating fibrotic diseases .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against clinical isolates. The results indicated that several compounds had MICs ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. A derivative with a methoxy group displayed enhanced activity against Candida albicans, suggesting structural modifications can optimize efficacy .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-9-16-17-14(22-9)11-3-2-6-20(8-11)15(21)10-4-5-12-13(7-10)19-23-18-12/h4-5,7,11H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUWARATUHDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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